

A Comparative Spectroscopic Analysis of Triacetonamine and Its Derivatives

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Compound of Interest

Compound Name: *Triacetonamine monohydrate*

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This guide provides a detailed comparison of the spectroscopic data for triacetonamine (2,2,6,6-tetramethyl-4-piperidone) and its key derivatives, 4-hydroxy-2,2,6,6-tetramethylpiperidine and (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). The information presented is intended to aid in the identification, characterization, and quality control of these important chemical compounds, which are widely used as building blocks in the synthesis of pharmaceuticals and hindered amine light stabilizers (HALS).

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for triacetonamine and its derivatives based on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectral Data

Compound	Chemical Shift (δ , ppm)	Multiplicity	Assignment
Triacetoneamine	~1.25	s	12H, 4 x CH ₃
~2.40	s	4H, 2 x CH ₂	
~1.80	br s	1H, NH	
4-Hydroxy-2,2,6,6-tetramethylpiperidine	~1.15	s	
~1.20	s	6H, 2 x CH ₃ (equatorial)	
~1.45	t	2H, CH ₂ (axial)	
~1.85	dd	2H, CH ₂ (equatorial)	
~3.90	m	1H, CH-OH	
~1.70	br s	1H, NH	
~2.00	br s	1H, OH	
TEMPO	~1.18	s	
~1.40-1.60	m	6H, 3 x CH ₂	

¹³C NMR Spectral Data

Compound	Chemical Shift (δ , ppm)	Assignment
Triacetoneamine ^[1]	~211.2	C=O
~54.9	2 x C(CH ₃) ₂	
~53.5	2 x CH ₂	
~31.0	4 x CH ₃	
4-Hydroxy-2,2,6,6-tetramethylpiperidine	~68.0	CH-OH
~50.5	2 x C(CH ₃) ₂	
~48.0	2 x CH ₂	
~34.0	2 x CH ₃ (equatorial)	
~21.0	2 x CH ₃ (axial)	
TEMPO	~60.0	2 x C(CH ₃) ₂
~40.0	2 x CH ₂ (adjacent to N)	
~17.0	CH ₂ (beta to N)	
~33.0	4 x CH ₃	

IR Spectral Data

Compound	Wavenumber (cm ⁻¹)	Assignment
Triacetoneamine[1]	~3300-3400	N-H stretch
~2970	C-H stretch (aliphatic)	
~1715	C=O stretch (ketone)[2]	
4-Hydroxy-2,2,6,6-tetramethylpiperidine	~3600-3200	O-H stretch (broad)
~3400-3300	N-H stretch	
~2970	C-H stretch (aliphatic)	
TEMPO	~2970	C-H stretch (aliphatic)
No significant N-O stretch observed	The N-O radical does not have a strong characteristic IR absorption.	

Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
Triacetoneamine[3]	155	140 (M-CH ₃) ⁺ , 98, 83, 58
4-Hydroxy-2,2,6,6-tetramethylpiperidine[4]	157	142 (M-CH ₃) ⁺ [4], 140 (M-OH) ⁺ , 124, 83, 58
TEMPO[5]	156[5]	141 (M-CH ₃) ⁺ , 126 (M-NO) ⁺ [5], 111, 83, 69, 56

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube.

- Instrument Parameters:
 - ^1H NMR: Acquire spectra on a 300 or 400 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - ^{13}C NMR: Acquire spectra on the same instrument with a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ^{13}C isotope.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for compounds with low melting points like triacetoneamine, a thin film can be prepared by melting a small amount of the sample between two salt plates (e.g., NaCl or KBr).
 - Liquid Samples: A neat spectrum can be obtained by placing a drop of the liquid between two salt plates.
- Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm^{-1} .
- Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.^[6] The carbonyl ($\text{C}=\text{O}$) stretch in ketones is typically a strong, sharp peak around 1715 cm^{-1} .^{[2][7]}

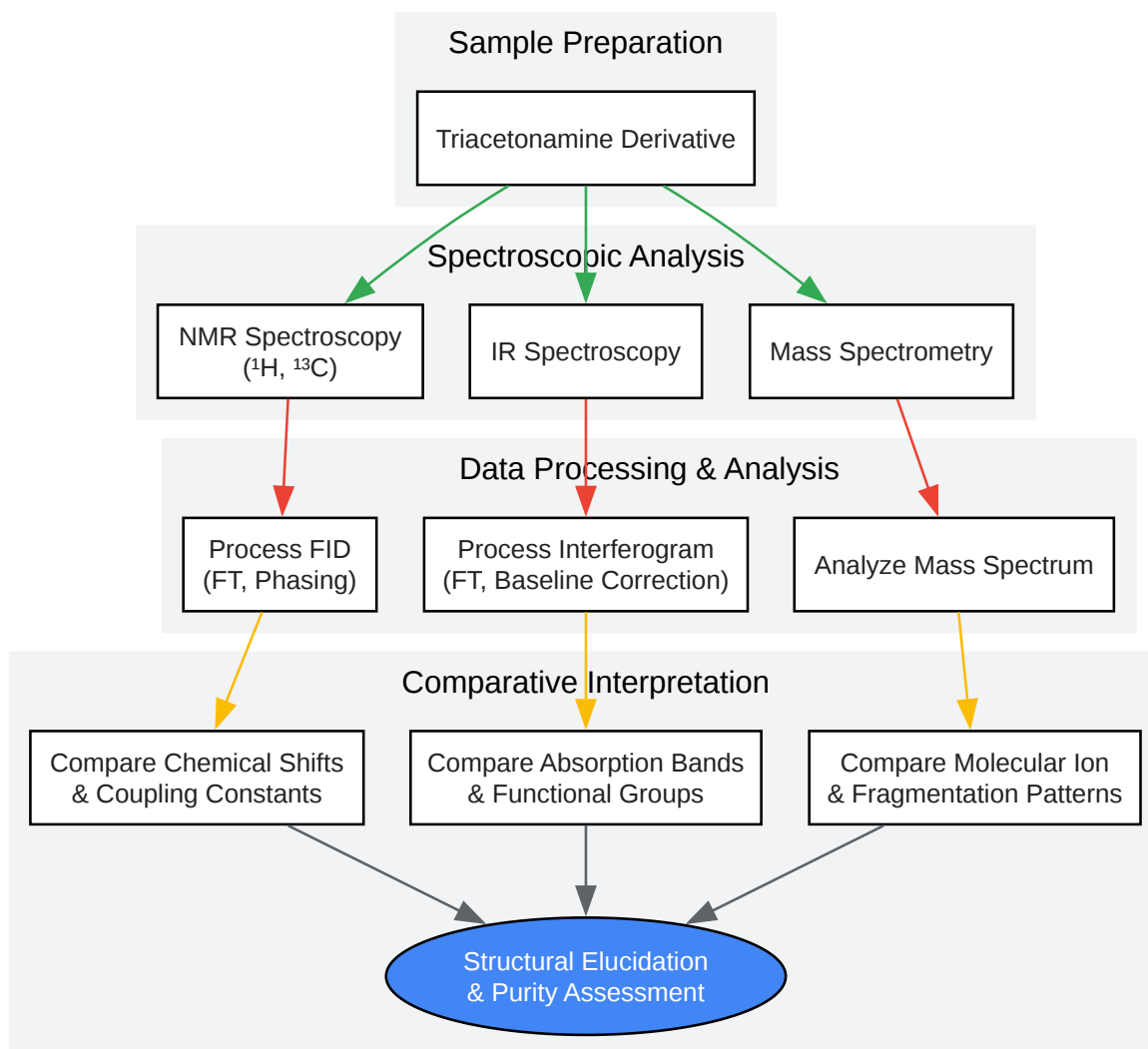
Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

- **Ionization:** Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and provides detailed fragmentation patterns.^[8] Electrospray Ionization (ESI) is a softer ionization method suitable for less volatile or thermally labile molecules.
- **Data Acquisition:** Acquire the mass spectrum, which plots the relative abundance of ions versus their mass-to-charge (m/z) ratio.
- **Data Analysis:** Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to deduce the structure of the molecule.^[9]

Workflow for Spectroscopic Data Comparison

The following diagram illustrates a typical workflow for the acquisition and comparative analysis of spectroscopic data for chemical compounds.



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